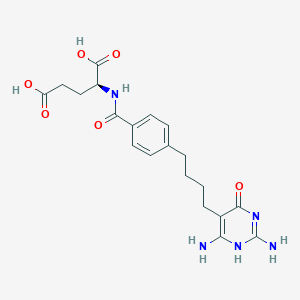

Dideazaacyclotetrahydrofolic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

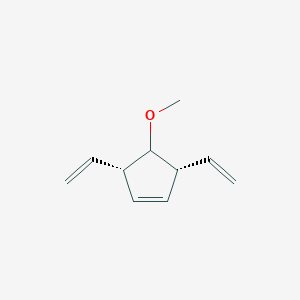

ゲナコナゾール (RR(+)異性体) は強力なトリアゾール系抗真菌剤です。これは、RR (SCH 42427) および SS (SCH 42426) エナンチオマーを 50% ずつ含むラセミ混合物です。 RR 異性体はゲナコナゾールの抗真菌活性の大部分を占めています 。 この化合物は、表在性および全身性感染症を引き起こすものなど、さまざまな真菌病原体に対する広範囲の活性を示すことが知られています .

準備方法

ゲナコナゾールの RR 異性体の合成には、いくつかの段階が含まれます。

縮合: 1,3-ジフルオロベンゼンと 2-ブロモプロピオニルブロミドを塩化アルミニウムを用いて縮合させて、対応するプロピオフェノンを生成します。

還元: 生成されたプロピオフェノンをシアン化ホウ素ナトリウムで還元して、対応するアルコールを生成します。

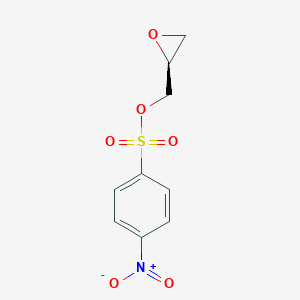

エポキシ化: 次に、アルコールをメタノール中で炭酸カリウムを用いてエポキシ化して、キラルエポキシドを生成します。

酸化開環: エポキシドは、ジメチルスルホキシド中の三フッ化ホウ素を用いて酸化開環を行い、ヒドロキシプロパノンを生成します。

保護: ヒドロキシプロパノンをジヒドロピランおよびp-トルエンスルホン酸で保護して、テトラヒドロピラニルエーテルを生成します。

エポキシド形成: 保護された化合物をテトラヒドロフラン中でジメチルスルホキソニウムメチリドナトリウムと反応させて、エポキシドを生成します。

開環: エポキシドを 1,2,4-トリアゾールナトリウムで開環して、半保護ジオールを生成します。

加水分解: 半保護ジオールを酸性媒体中で加水分解して、ジオールを生成します。

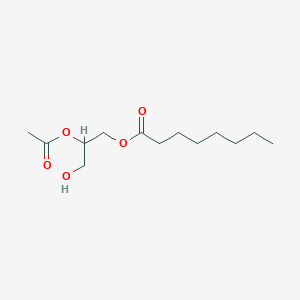

エステル化: ジオールをメタンスルホニルクロリドおよびトリエチルアミンで処理して、モノメタンスルホニルエステルを生成します。

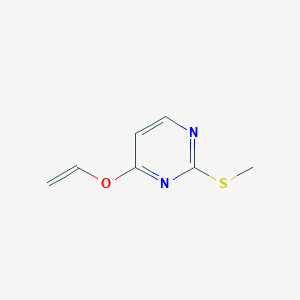

チオエーテル形成: エステルをメチルメルカプタンナトリウムと反応させて、チオエーテルを生成します。

化学反応の分析

ゲナコナゾール (RR(+)異性体) は、次のようなさまざまな化学反応を起こします。

酸化: ゲナコナゾールのチオエーテル基は、過酢酸などの酸化剤を用いてスルホンに酸化することができます。

還元: 中間段階のケトン基は、シアン化ホウ素ナトリウムなどの還元剤を用いてアルコールに還元することができます。

置換: エポキシド環は、1,2,4-トリアゾールナトリウムなどの求核剤によって開環して、ジオールを生成することができます.

科学的研究の応用

ゲナコナゾール (RR(+)異性体) は、科学研究においていくつかの応用があります。

作用機序

ゲナコナゾール (RR(+)異性体) の作用機序には、細胞膜エルゴステロール合成の阻害が含まれます。 これは、エルゴステロールの生合成に不可欠な酵素であるラノステロール 14α-デメチラーゼ (CYP51A1) を阻害することによって達成されます。エルゴステロールは、真菌細胞膜の重要な成分です 。 ゲナコナゾールは、エルゴステロール合成を阻害することによって、真菌細胞膜の完全性を損ない、細胞死を引き起こします .

類似化合物との比較

ゲナコナゾール (RR(+)異性体) は、ケトコナゾールやフルコナゾールなどの他のトリアゾール系抗真菌剤に似ています。これは、特定の真菌病原体に対してより効果的な独自の特性を持っています。

ケトコナゾール: ゲナコナゾールと同様に、ケトコナゾールはエルゴステロール合成を阻害しますが、表在性真菌感染症に対するより広範囲の活性を示します。

類似化合物には以下が含まれます。

- ケトコナゾール

- フルコナゾール

- イトラコナゾール

- ボリコナゾール

ゲナコナゾール (RR(+)異性体) は、表在性および全身性真菌感染症の治療におけるその強力な活性と有効性によって際立っています .

特性

CAS番号 |

124656-55-9 |

|---|---|

分子式 |

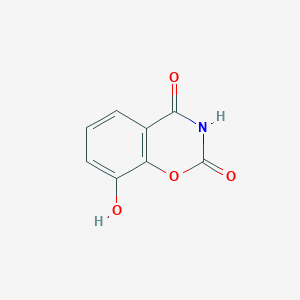

C20H25N5O6 |

分子量 |

431.4 g/mol |

IUPAC名 |

(2S)-2-[[4-[4-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)butyl]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C20H25N5O6/c21-16-13(18(29)25-20(22)24-16)4-2-1-3-11-5-7-12(8-6-11)17(28)23-14(19(30)31)9-10-15(26)27/h5-8,14H,1-4,9-10H2,(H,23,28)(H,26,27)(H,30,31)(H5,21,22,24,25,29)/t14-/m0/s1 |

InChIキー |

LNUHUIPUTGDPDG-AWEZNQCLSA-N |

SMILES |

C1=CC(=CC=C1CCCCC2=C(N=C(NC2=O)N)N)C(=O)NC(CCC(=O)O)C(=O)O |

異性体SMILES |

C1=CC(=CC=C1CCCCC2=C(N=C(NC2=O)N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

正規SMILES |

C1=CC(=CC=C1CCCCC2=C(N=C(NC2=O)N)N)C(=O)NC(CCC(=O)O)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene](/img/structure/B37927.png)

![7-[4-(Diethylamino)-2-methylphenyl]-7-(1-ethyl-2-methylindol-3-yl)furo[3,4-b]pyridin-5-one](/img/structure/B37937.png)